molecular formula C15H21BrClNO5 B4001824 [4-(4-bromo-2-chlorophenoxy)butyl]isopropylamine oxalate

[4-(4-bromo-2-chlorophenoxy)butyl]isopropylamine oxalate

Cat. No.: B4001824
M. Wt: 410.69 g/mol
InChI Key: GQXUBZLWOYWDMB-UHFFFAOYSA-N
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Description

The compound “[4-(4-bromo-2-chlorophenoxy)butyl]isopropylamine oxalate” is an organic compound. It contains a bromine and a chlorine atom, both attached to a phenyl ring, which is further connected to a butyl chain. The butyl chain is attached to an isopropylamine group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl ring with the bromine and chlorine substituents, the butyl chain, and the isopropylamine group. The exact structure would depend on the positions of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine and chlorine atoms in this compound could make it relatively heavy and possibly quite reactive. The amine group could give it basic properties .

Scientific Research Applications

Herbicide Development and Environmental Impact

Compounds similar to "[4-(4-bromo-2-chlorophenoxy)butyl]isopropylamine oxalate" have been evaluated for their herbicidal activities and environmental impacts. Studies on derivatives of chlorophenoxyacetic acid, such as 2,4-D and its ester and salt forms, show significant applications in agriculture for controlling broadleaf weeds, with investigations into their safety to non-target species like birds in treated areas. The herbicidal efficiency and potential ecological effects underscore the importance of these compounds in vegetation management and environmental conservation practices (Kenaga, 1975).

CO2 Capture and Environmental Remediation

The search for innovative solutions to environmental challenges has led to the exploration of task-specific ionic liquids for CO2 capture. Research into the reactions of halomethyl compounds, akin to the bromo and chloro groups in "this compound", with amines to create new ionic liquids demonstrates potential in sequestering CO2 efficiently. These substances offer an eco-friendly alternative to traditional amine-based CO2 capture methods, highlighting their role in addressing climate change and promoting sustainability (Bates et al., 2002).

Synthetic Chemistry and Molecular Design

The synthetic versatility of halomethyl- and chlorophenol-based compounds is crucial for creating a wide range of chemical entities with diverse applications. Studies on the synthesis and reactions of these compounds provide insights into designing molecules with specific functionalities, such as in the development of new herbicides, pharmaceuticals, and materials science. The ability to manipulate the chemical structure for desired properties underscores the significance of these compounds in advancing synthetic chemistry and contributing to various industrial applications (Patil & Luzzio, 2016).

Analytical Chemistry and Detection Methods

The development of sensitive and selective analytical methods for detecting chlorophenols and related compounds is vital for monitoring environmental pollutants and ensuring public health. Research into pre-column derivatization techniques with dansyl chloride for liquid chromatography and chemiluminescence detection highlights the advancements in analytical chemistry. These methods enable the trace analysis of phenolic compounds in environmental samples, contributing to the understanding of their distribution, fate, and impact on ecosystems (Kwakman et al., 1991).

Safety and Hazards

The safety and hazards of a compound also depend on its structure and use. For example, many bromine and chlorine compounds are hazardous and require careful handling. The specific hazards of this compound would depend on factors like its reactivity and toxicity .

Properties

IUPAC Name

4-(4-bromo-2-chlorophenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrClNO.C2H2O4/c1-10(2)16-7-3-4-8-17-13-6-5-11(14)9-12(13)15;3-1(4)2(5)6/h5-6,9-10,16H,3-4,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXUBZLWOYWDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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